Product packaging for Benoxathian hydrochloride(Cat. No.:CAS No. 92642-97-2)

Benoxathian hydrochloride

Cat. No.: B1246132
CAS No.: 92642-97-2
M. Wt: 397.9 g/mol
InChI Key: OWRADFDDJVNMGL-UHFFFAOYSA-N
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Description

Overview of Alpha-1 Adrenoceptor Antagonists in Research

Alpha-1 adrenoceptor antagonists are a class of drugs that inhibit the action of catecholamines, such as norepinephrine (B1679862) and epinephrine, at the α₁-adrenergic receptors. nih.govdatapdf.com These receptors are G protein-coupled receptors involved in a multitude of physiological functions, most notably the contraction of smooth muscle in blood vessels and the genitourinary tract. scbt.com In research, α₁-adrenoceptor antagonists are indispensable tools. scbt.com They are used to identify and classify receptor subtypes, to investigate the downstream signaling pathways activated by these receptors, and to elucidate their physiological roles in various tissues and organs. scbt.com By selectively blocking α₁-adrenoceptors, scientists can study the consequences of this blockade on cellular and systemic functions, providing insights into conditions like hypertension and benign prostatic hyperplasia. datapdf.com The development of antagonists with selectivity for specific α₁-adrenoceptor subtypes (α₁ₐ, α₁ₑ, and α₁ₒ) has been particularly crucial in parsing the distinct functions of each subtype. scbt.comresearchgate.net

Historical Context of Benoxathian (B1196792) Hydrochloride Discovery and Early Investigations

Benoxathian emerged in the 1980s from the laboratory of Professor Carlo Melchiorre and his colleagues, who were conducting structure-activity relationship studies on 1,4-benzodioxan-related compounds. nih.gov A key early publication from 1986 detailed the hypotensive effects of intravenously administered Benoxathian in rats and dogs, establishing its function as an α₁-adrenoceptor antagonist. wikipedia.org These initial investigations were primarily focused on its potential as an antihypertensive agent. wikipedia.org The research group performed a resolution of the racemic mixture of Benoxathian, recognizing that the biological activity of chiral drugs often resides in one of the enantiomers. datapdf.com Further studies explored the structural features of Benoxathian and related compounds to understand the molecular determinants of their α₁-adrenoceptor blocking activity. nih.gov It was demonstrated that replacing the oxygen atom at position 4 of the related compound WB 4101 with a sulfur atom, which resulted in the Benoxathian structure, yielded a potent and highly selective α₁-adrenoceptor antagonist. datapdf.com

Significance of Benoxathian Hydrochloride as a Research Probe

The primary significance of this compound in a research context stems from its selectivity as an antagonist for the α₁ₐ-adrenoceptor subtype over the α₁ₑ and α₁ₒ subtypes. uchile.cluchile.cl This selectivity allows researchers to specifically probe the functions of the α₁ₐ-adrenoceptor. For instance, Benoxathian has been used in competition binding assays in rat cerebral cortex to characterize the distribution of α₁-adrenoceptor subtypes. uchile.cl In these studies, the biphasic inhibition curves of [³H]-prazosin binding by Benoxathian helped to distinguish between high-affinity (α₁ₐ) and low-affinity (α₁ₑ) sites. uchile.cl

Functionally, Benoxathian has been instrumental in characterizing the adrenoceptor subtypes mediating smooth muscle contraction. In studies of the rat vas deferens, Benoxathian was used as a selective α₁ₐ-antagonist to demonstrate that the contractions induced by norepinephrine are primarily mediated by α₁ₐ-adrenoceptors. scielo.brnih.gov Its utility extends to neuroscience research, where it has been employed to block α₁-adrenoceptors in specific brain regions. For example, it was used to investigate the role of noradrenergic inputs in the synergistic stimulation of vasopressin and oxytocin (B344502) release in the supraoptic nucleus of the hypothalamus. physiology.orgnih.gov By blocking the α₁-receptors with Benoxathian, researchers could confirm the essential role of these receptors in the observed hormonal response. physiology.orgnih.gov The compound's ability to differentiate between α₁- and α₂-adrenoceptors has also been noted, further enhancing its utility as a specific pharmacological tool. nih.gov

Research Findings on this compound

Binding Affinity and Selectivity

The utility of this compound as a research tool is underscored by its specific binding characteristics to different α₁-adrenoceptor subtypes. The affinity of a ligand for a receptor is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinities (pKi) of this compound for Rat α₁-Adrenoceptor Subtypes in Cerebral Cortex This table presents data from competitive binding studies using [³H]-prazosin in rat cerebral cortex membranes.

Adrenoceptor SubtypepKi ValueReference
α₁ₐ (High-affinity site)9.35 uchile.cl
α₁ₑ (Low-affinity site)7.94 uchile.cl

Table 2: Antagonist Potency (pA₂) of this compound in Rat Vas Deferens The pA₂ value is a measure of the potency of an antagonist in functional studies.

TissueAgonistpA₂ ValueReference
Rat Vas DeferensNoradrenaline~9.7 scielo.br

Table 3: Binding Affinities (pKi) of Benoxathian for Human Cloned α₁-Adrenoceptor Subtypes This table shows the affinity of Benoxathian for the three human α₁-adrenoceptor subtypes expressed in cell lines.

Adrenoceptor SubtypepKi ValueReference
α₁ₐ7.76 ± 0.07 nih.gov
α₁ₑ8.41 ± 0.04 nih.gov
α₁ₒ8.40 ± 0.23 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24ClNO4S B1246132 Benoxathian hydrochloride CAS No. 92642-97-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRADFDDJVNMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439112
Record name Benoxathian hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92642-97-2
Record name Benoxathian hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology and Receptor Interaction Dynamics of Benoxathian Hydrochloride

Alpha-1 Adrenoceptor Subtype Selectivity Profile

The therapeutic and pharmacological effects of α1-adrenoceptor antagonists are largely determined by their relative affinity for the three distinct subtypes: α1A, α1B, and α1D. Benoxathian (B1196792) hydrochloride has been characterized as a selective antagonist, with a binding profile that demonstrates a clear preference for certain subtypes. This selectivity is crucial as each subtype has a unique tissue distribution and physiological role.

Binding Affinity at Alpha-1A Adrenoceptors

Research has consistently shown that benoxathian hydrochloride exhibits a high affinity for the α1A-adrenoceptor. nih.gov Studies utilizing radioligand binding assays with [3H]prazosin in Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-adrenoceptor have determined a high-affinity interaction. nih.gov The logarithmic value of the dissociation constant (log KD) for benoxathian at the human α1A-adrenoceptor has been reported to be -9.08 ± 0.05. nih.gov This high affinity is attributed to specific molecular interactions within the receptor's binding pocket. uni-muenchen.de The conformational flexibility of benoxathian allows it to adapt to the binding site, which, along with electrostatic interactions, enhances its binding affinity. uni-muenchen.de

Binding Affinity at Alpha-1B Adrenoceptors

This compound demonstrates a lower affinity for the α1B-adrenoceptor compared to the α1A subtype. In the same comprehensive study using CHO cells expressing the human α1B-adrenoceptor, the log KD for benoxathian was determined to be -7.32 ± 0.03. nih.gov This represents a significant difference in binding affinity when compared to the α1A subtype. The interaction at the α1B-adrenoceptor is thought to be stabilized by hydrogen bonding and hydrophobic interactions. uchile.cl

Binding Affinity at Alpha-1D Adrenoceptors

The binding affinity of this compound for the α1D-adrenoceptor is intermediate between its affinities for the α1A and α1B subtypes. Studies have reported a log KD value of -7.91 ± 0.10 at the human α1D-adrenoceptor. nih.gov This indicates that while benoxathian is most selective for the α1A subtype, it still possesses a notable affinity for the α1D receptor.

Binding Affinity of this compound at Human Alpha-1 Adrenoceptor Subtypes

Receptor Subtype log KD (mean ± SEM) Reference
Alpha-1A -9.08 ± 0.05 nih.gov
Alpha-1B -7.32 ± 0.03 nih.gov

Receptor Ligand Binding Kinetics

The dynamics of how a ligand binds to and dissociates from its receptor, known as binding kinetics, provide a deeper understanding of its pharmacological action beyond simple affinity measurements. These kinetics, including association and dissociation rates, determine the onset and duration of the ligand's effect.

Association and Dissociation Rates

While specific quantitative data for the association (kon) and dissociation (koff) rates of this compound at the various α1-adrenoceptor subtypes are not extensively available in publicly accessible literature, qualitative descriptions of its kinetic profile have been reported. For the α1A-adrenergic receptor, benoxathian is described as having a rapid association and a slower dissociation . uni-muenchen.de This kinetic profile suggests a sustained interaction with the receptor, contributing to its potent antagonist activity at this subtype. uni-muenchen.de

In contrast, its interaction with the α1B-adrenergic receptor is characterized by a rapid equilibrium between the bound and unbound states, suggesting faster association and dissociation rates compared to the α1A subtype. uchile.cl Detailed quantitative studies are needed to provide precise values for these kinetic parameters.

Equilibrium Binding Constants

The equilibrium dissociation constant (KD) is a measure of the affinity of a ligand for its receptor and is mathematically derived from the ratio of the dissociation rate to the association rate (koff/kon). While direct kinetic determination of KD is not widely reported, the equilibrium binding constants (expressed as log KD in the table above) from competition binding assays provide a robust measure of the affinity of this compound for each α1-adrenoceptor subtype. nih.gov These values confirm the high affinity for the α1A subtype and progressively lower affinities for the α1D and α1B subtypes.

Qualitative Receptor Ligand Binding Kinetics of this compound

Receptor Subtype Association Rate (kon) Dissociation Rate (koff) Equilibrium Dynamics Reference
Alpha-1A Rapid Slower Sustained Interaction uni-muenchen.de
Alpha-1B Rapid Rapid Rapid Equilibrium uchile.cl

Table of Mentioned Compounds

Compound Name
This compound
Epinephrine
Norepinephrine (B1679862)

Structural Basis of Receptor Recognition

Benoxathian, with the chemical name N-(2,3-Dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine, demonstrates a notable affinity for α1-adrenoceptors. wikipedia.org Its molecular structure is a key determinant of its binding characteristics. Research has consistently shown that benoxathian exhibits a higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes. ahajournals.orguchile.cl This selectivity is fundamental to its pharmacological profile.

Binding studies using radioligands like [3H]-prazosin have been instrumental in characterizing the interaction of benoxathian with adrenoceptor subtypes. In tissues such as the rat cerebral cortex, benoxathian displays biphasic competition curves, which indicates the presence of at least two distinct binding sites with different affinities. uchile.cl These sites correspond to the pharmacologically defined α1A-adrenoceptors (high-affinity) and other subtypes (low-affinity). uchile.cl

The binding of this compound to the adrenoceptor binding pocket is a multifaceted process stabilized by a combination of molecular interactions. These include unique electrostatic interactions, hydrogen bonding, and hydrophobic interactions. scbt.comscbt.com The hydrochloride salt form of the compound can also influence its solubility and stability in biological systems, which in turn affects its interaction kinetics. scbt.com

The affinity of benoxathian for the different α1-adrenoceptor subtypes has been quantified in various studies. The distinct binding affinities underscore the structural nuances of the receptor subtypes and how they accommodate the ligand. For instance, studies on human α1-adrenoceptors have demonstrated a clear preference for the α1A subtype. nih.gov Similarly, research on rat cerebral cortex membranes identified high and low-affinity binding sites, with benoxathian showing approximately 58-fold selectivity for the high-affinity α1A-adrenoceptor site. uchile.clnih.gov

Table 1: Binding Affinities of Benoxathian for α1-Adrenoceptor Subtypes

Receptor Subtype Species Tissue/System Affinity Constant (log K D / pK i ) Selectivity Ratio (α1A vs α1B) Reference
α1A Human Cloned Receptor -9.08 ± 0.05 58-fold nih.gov
α1B Human Cloned Receptor -7.32 ± 0.03 nih.gov
α1D Human Cloned Receptor -7.91 ± 0.10 nih.gov
High-affinity (α1A) Rat Cerebral Cortex 9.35 ~25-fold uchile.cl
Low-affinity Rat Cerebral Cortex 7.94 uchile.cl

Data is compiled from multiple research findings. The affinity constants represent the negative logarithm of the dissociation constant (K D ) or inhibition constant (K i ), where a higher value indicates greater binding affinity.

These interactions are not static; rather, they are dynamic processes. The kinetic profile of benoxathian is characterized by a rapid association with the receptor and a slower dissociation, which contributes to a sustained receptor interaction and blockade. scbt.com

The three-dimensional structure and conformational flexibility of benoxathian are critical for its interaction with and modulation of adrenoceptors. scbt.comscbt.com Its ability to adopt an optimal conformation within the receptor's binding pocket allows for effective engagement and stabilization of the receptor-ligand complex. scbt.com This interaction can induce or stabilize specific receptor conformations, which is the basis for its antagonistic activity. scbt.comscbt.com

Table 2: Mentioned Chemical Compounds

Compound Name
5-methylurapidil
Abanoquil
AH11110
Anisodamine
ATP
Azidoprazosin
This compound
BMY7378
Boldine
Bucindolol
Burimamide
Butanserine
Carvedilol
Chloroethylclonidine (CEC)
CP-55940
Dibenamine
Doxazosin
Epinephrine
Glaucine
I-BE 2254
Indoramin
L-765,314
Methoxamine
Naftopidil hydrochloride
Niguldipine
Norepinephrine
Oxymetazoline
Phentolamine
Phenoxybenzamine
Prazosin (B1663645)
Predicentrine
RS17053
Silodosin
SNAP 5089
Spiperone
SR141,716A
SZL-49
Tamsulosin Hydrochloride
Terazosin Hydrochloride
Verapamil

Preclinical Pharmacological Investigations of Benoxathian Hydrochloride

Neurophysiological Research Modalities

Modulation of Central Noradrenergic Pathways

Benoxathian (B1196792) hydrochloride has been shown to interact with central noradrenergic pathways, which are crucial for regulating various physiological and behavioral processes. oup.com As an α1-adrenoceptor antagonist, it blocks the action of norepinephrine (B1679862) at these receptors, leading to downstream effects in different brain regions. wikipedia.orgscbt.comscbt.com

Research has focused on the effects of benoxathian hydrochloride in several key brain areas:

Piriform Cortex: In the rat piriform cortex, norepinephrine excites a subpopulation of interneurons. Studies using benoxathian and other antagonists have demonstrated that this excitation is mediated by α1B-adrenoceptors. nih.govsigmaaldrich.comresearchgate.net The pA2 values, which measure antagonist potency, for various antagonists against norepinephrine-mediated excitation in these interneurons correlated significantly with their binding affinities for the α1B-adrenoceptor subtype. nih.gov

Paraventricular Nucleus (PVN): The PVN of the hypothalamus is a critical site for the regulation of feeding behavior and the stress response. nih.govnih.gov Microinjections of benoxathian into the PVN have been shown to block the anorectic effects of phenylpropanolamine, suggesting that this effect is mediated by an α1-adrenergic satiety mechanism within the PVN. nih.gov Furthermore, benoxathian administered into the PVN can block the enhanced stress-induced release of adrenocorticotropic hormone (ACTH), indicating its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Supraoptic Nucleus (SON): Benoxathian has been used to investigate the role of noradrenergic inputs to the SON. Central infusion of benoxathian was found to attenuate the basal firing rate and the secretin-induced excitation of both oxytocin (B344502) and vasopressin neurons. oup.com This indicates that noradrenergic pathways, acting via α1-adrenoceptors, are involved in the excitation of SON neurons. oup.com

This compound exerts a significant influence on neurotransmitter release and neuronal activity by blocking α1-adrenoceptors. scbt.comscbt.com

Neurotransmitter Release: By antagonizing α1-adrenoceptors, benoxathian can modulate the release of various neurotransmitters. For instance, the augmentation of serotonin (B10506) release by certain antidepressants has been shown to be partially attenuated by benoxathian, suggesting an interaction between noradrenergic and serotonergic systems. oup.com

Neuronal Firing Rates: In the supraoptic nucleus, central infusion of benoxathian reduced the basal firing rate of oxytocin neurons from 5.7 ± 1.05 spikes/sec to 2.2 ± 0.9 spikes/sec. oup.com It also suppressed the excitatory response of these neurons to secretin and cholecystokinin. oup.com Similarly, it inhibited the firing of phasic vasopressin neurons and blocked their excitation by secretin. oup.com In the avian song system, application of benoxathian in the nucleus interfacialis of the nidopallium (NIf) did not significantly alter the spontaneous firing rates in the HVC (High Vocal Center). jneurosci.org

Table 1: Effect of Intracerebroventricular (i.c.v.) Benoxathian on Oxytocin Neuron Firing Rate

TreatmentBasal Firing Rate (spikes/sec)
Before Benoxathian5.7 ± 1.05
During Benoxathian2.2 ± 0.9
Data from a study on the effect of benoxathian on secretin-induced excitation of oxytocin neurons. oup.com

Impact on Behavioral Models (e.g., Anorexia Reversal)

This compound has been investigated in behavioral models, most notably for its ability to reverse anorexia. glpbio.comtargetmol.commedchemexpress.comabmole.com

Studies have shown that the anorectic drug phenylpropanolamine (PPA) suppresses feeding by acting on α1-adrenergic receptors in the paraventricular nucleus (PVN) of the hypothalamus. nih.gov When benoxathian was microinjected into the PVN of rats, it was found to have no effect on baseline feeding behavior. nih.gov However, a 10.0 nmol microinjection of benoxathian into the PVN completely reversed the anorexia induced by intraperitoneal injections of PPA at doses of 2.5, 5.0, or 10.0 mg/kg. nih.govglpbio.commedchemexpress.com This reversal of PPA-induced anorexia by benoxathian provides strong evidence that the anorectic effect of PPA is mediated by an α1-adrenergic satiety mechanism within the PVN. nih.gov

Table 2: Reversal of Phenylpropanolamine (PPA)-Induced Anorexia by Benoxathian in the Paraventricular Nucleus (PVN)

PPA Dose (mg/kg, IP)Effect on FeedingEffect of Benoxathian (10.0 nmol, intra-PVN)
2.5AnorexiaComplete Reversal
5.0AnorexiaComplete Reversal
10.0AnorexiaComplete Reversal
This table summarizes the findings that benoxathian completely reverses PPA-induced anorexia. nih.govglpbio.commedchemexpress.com

Cardiovascular and Smooth Muscle Physiology Studies

This compound's antagonist activity at α1-adrenoceptors has been extensively studied in the context of cardiovascular and smooth muscle physiology. wikipedia.org

Analysis of Adrenoceptor-Mediated Contractions in Isolated Tissues (e.g., Rat Vas Deferens, Aorta, Mesenteric Artery, Pulmonary Artery)

The effects of benoxathian have been characterized in various isolated tissue preparations to determine its selectivity for different α1-adrenoceptor subtypes.

Rat Vas Deferens: In the rat vas deferens, contractions induced by noradrenaline are primarily mediated by α1A-adrenoceptors. nih.govscielo.br Studies have determined the pA2 value for benoxathian in this tissue to be approximately 9.5 to 9.7, indicating high antagonist potency at the α1A-adrenoceptor subtype. nih.govscielo.br Further research has shown that tonic contractions of the rat vas deferens are predominantly mediated by α1A-adrenoceptors, while phasic contractions may involve α1D-adrenoceptors. nih.govcapes.gov.brnih.gov

Rat Aorta, Mesenteric Artery, and Pulmonary Artery: The α1-adrenoceptor subtypes mediating contraction vary across different vascular tissues. While detailed pA2 values for benoxathian in the rat mesenteric and pulmonary arteries were not found in the provided search results, it is known to be an effective α1-adrenoceptor antagonist in vascular smooth muscle. scbt.comscbt.com

Table 3: pA2 Values of Benoxathian in Rat Vas Deferens

TissueAgonistBenoxathian pA2 ValuePredominant Receptor Subtype
Rat Vas DeferensNoradrenaline~9.5 - 9.7α1A
pA2 values indicate the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. nih.govscielo.br

Investigation of Antihypertensive Effects in Animal Models

This compound, an α1-adrenergic receptor antagonist, was investigated for its potential antihypertensive properties in preclinical animal models during the 1980s. wikipedia.org Studies involving intravenous administration of benoxathian demonstrated hypotensive effects in both dogs and rats. wikipedia.org As an antagonist of the α1-adrenoceptor, its mechanism of action is linked to the blockade of receptors that mediate vasoconstriction, thereby leading to a reduction in peripheral resistance and consequently, a lowering of blood pressure. wikipedia.orguni-graz.at

Animal ModelEffect of Benoxathian AdministrationReference
DogsHypotensive effect wikipedia.org
RatsHypotensive effect wikipedia.org

Cellular Differentiation and Apoptosis Studies

In vitro studies have utilized human erythroleukemia cell lines, such as K562 and HEL (human erythroleukemia), to investigate the cellular effects of this compound. nih.gov These cell lines are established models for studying hematopoietic differentiation processes. nih.govwikipedia.org Research has shown that benoxathian inhibits the proliferation of both K562 and HEL cells. nih.gov This anti-proliferative effect is associated with the induction of apoptosis, or programmed cell death. nih.govresearchgate.net While benoxathian demonstrates these effects, some studies have noted it to be less potent than other α1-adrenergic antagonists like prazosin (B1663645) in inhibiting the growth of these cell lines. researchgate.net

A significant finding from studies on erythroleukemia cell lines is the ability of benoxathian to induce a switch in cellular differentiation from an erythroid pathway towards a megakaryocytic lineage. nih.govoup.com This shift is characterized by specific changes in cell surface markers. Treatment with benoxathian leads to an increased expression of CD41a, a marker for megakaryocytes. nih.govoup.com Concurrently, the expression of the erythroid marker, glycophorin-a, was observed to be either decreased or unchanged. nih.gov This suggests that benoxathian can modulate the developmental fate of these leukemia cells, pushing them towards becoming platelet precursors. nih.gov

Cell LineEffect of BenoxathianKey Marker ChangesReference
K562Inhibition of proliferation, induction of apoptosis, and megakaryocytic differentiation.▲ CD41a expression, ▼ Glycophorin-a expression nih.gov
HELInhibition of proliferation, induction of apoptosis, and megakaryocytic differentiation.▲ CD41a expression nih.gov

The induction of apoptosis in erythroleukemia cells by benoxathian is mediated through the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death. uni-graz.atresearchgate.net Flow cytometric analyses have revealed that treatment with benoxathian leads to a significant increase in the activity of caspase-3, a key executioner caspase. researchgate.net The activation of caspase-3 serves as a reliable indicator of apoptosis. researchgate.net Studies have shown that benoxathian is effective at inducing caspase-3 activity in both K562 and HEL cells, although the potency can differ between the cell lines. researchgate.net For instance, a 50 µM concentration of benoxathian was found to induce caspase-3 activity more effectively in K562 cells compared to HEL cells. researchgate.net This activation of the caspase pathway is a critical mechanism underlying the anti-proliferative effects of the compound. researchgate.netresearchgate.net

Cell LineTreatmentOutcomeReference
K56225-50 µM benoxathian (48h)Significant increase in active caspase-3-positive cells researchgate.net
HEL25-50 µM benoxathian (48h)Significant increase in active caspase-3-positive cells researchgate.net

Other Systemic Preclinical Applications

This compound has been used as a pharmacological tool to investigate signaling pathways in cholangiocytes, the epithelial cells lining the bile ducts. In preclinical studies, it has been shown to modulate cholangiocyte proliferation. nih.gov The α1-adrenergic agonist phenylephrine (B352888) stimulates the proliferation of small cholangiocytes through a Ca2+-dependent pathway involving the activation and nuclear translocation of transcription factors like NFAT2. nih.gov As a non-subtype selective α1-adrenergic receptor antagonist, benoxathian effectively blocks these effects. nih.gov Pretreatment with benoxathian has been demonstrated to prevent the phenylephrine-induced nuclear translocation of NFAT2 in small cholangiocytes. nih.gov Furthermore, in vivo studies in bile duct-ligated (BDL) rats showed that benoxathian could block the stimulatory effect of phenylephrine on secretin-stimulated bile and bicarbonate secretion. niph.go.jp These findings underscore the role of α1-adrenergic signaling in bile duct pathophysiology and highlight benoxathian's utility in studying these processes. nih.govniph.go.jp

System/Cell TypeAgonistEffect of BenoxathianMechanismReference
Small CholangiocytesPhenylephrineBlocks proliferationPrevents nuclear translocation of NFAT2 nih.gov
BDL Rat ModelPhenylephrineBlocks increased secretin-stimulated bile and bicarbonate secretionα1-adrenergic receptor antagonism niph.go.jp

Receptor-Mediated Effects in Peripheral Tissues

This compound is characterized as a potent and selective antagonist of α1-adrenergic receptors (adrenoceptors), which are widely expressed in peripheral tissues and mediate various physiological functions, including smooth muscle contraction. scbt.commedchemexpress.com Preclinical studies have extensively investigated its interaction with α1-adrenoceptor subtypes in isolated peripheral tissues to elucidate its pharmacological profile.

Research using radioligand binding assays has demonstrated the affinity of benoxathian for α1-adrenoceptors. In rat cerebral cortex membranes, which contain a mixed population of α1-adrenoceptor subtypes, benoxathian exhibits a complex interaction. uchile.cluchile.cl Competition binding experiments against [3H]-prazosin revealed that benoxathian binds to two distinct sites, a high-affinity site and a low-affinity site. uchile.cluchile.cl The high-affinity site, which corresponds to the α1A-adrenoceptor subtype, constitutes approximately 37% of the total α1-adrenoceptors in this tissue. uchile.cluchile.cl

Table 1: Binding Affinity of this compound for α1-Adrenoceptor Subtypes in Rat Cerebral Cortex

Parameter High-Affinity Site (α1A) Low-Affinity Site (α1B) Source
pKi 9.35 7.94 uchile.cluchile.cl

pKi is the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist.

Functional studies in isolated peripheral tissues have further characterized the antagonist effects of benoxathian. In the rat vas deferens, an organ where α1A-adrenoceptors predominantly mediate contractile responses, benoxathian acts as a potent antagonist. nih.govscielo.br Studies measuring the contractile response to the agonist noradrenaline showed that benoxathian produced competitive antagonism. scielo.br The antagonist potency (pA2 value) of benoxathian in the rat vas deferens from control rats was determined to be approximately 9.7. scielo.br This high potency is consistent with an action at the α1A-adrenoceptor subtype. scielo.br

Further investigations in the rat vas deferens explored the effects of various α1-adrenoceptor antagonists on contractions. nih.gov Benoxathian was included in a panel of antagonists used to characterize the receptor subtype mediating responses to noradrenaline. nih.gov These functional assays, which analyze the shifts in agonist concentration-response curves, help to functionally classify the receptors involved. nih.gov

In cardiovascular tissues, benoxathian's effects have also been assessed. In studies on dog hearts, benoxathian was used as an α1-adrenoceptor antagonist to investigate the role of these receptors in modulating cesium-induced early afterdepolarizations and ventricular tachyarrhythmias. ahajournals.org

Table 2: Functional Antagonist Potency of this compound in Peripheral Tissues

Tissue Agonist Parameter Value Source
Rat Vas Deferens Noradrenaline pA2 ~9.7 scielo.br

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In human erythroleukemia (HEL) cells, which serve as a model for megakaryocytic differentiation, benoxathian has been shown to induce the expression of the megakaryocytic marker CD41a while inhibiting cell proliferation. nih.gov These effects are attributed to its α1-adrenergic antagonist properties, suggesting a role for α1-adrenoceptor signaling in the differentiation of hematopoietic cells. nih.gov

Synthetic Strategies and Structure Activity Relationship Sar of Benoxathian Hydrochloride and Analogues

Chemical Synthesis Approaches for the 1,4-Benzoxathiane Scaffold

The 1,4-benzoxathiane ring system is the central structural motif of benoxathian (B1196792). Its synthesis is a key step in the generation of these targeted antagonists. The primary approach involves the reaction of a binucleophilic agent, 2-mercaptophenol (B73258), with a suitable three-carbon electrophile.

A common method involves the reaction of 2-mercaptophenol with ethyl 2,3-dibromopropionate. The regioselectivity of this reaction—that is, the formation of either the 2-substituted or 3-substituted 1,4-benzoxathiane—is highly dependent on the reaction conditions, particularly the solvent and base used. For instance, conducting the reaction in a polar solvent mixture like acetonitrile/water with triethylamine (B128534) as the base can yield a mixture of ethyl 1,4-benzoxathian-2-carboxylate and ethyl 1,4-benzoxathian-3-carboxylate. wiley.com Alternatively, reacting ethyl 2-bromoacrylate with 2-mercaptophenol in the presence of a base like triethylamine in acetone (B3395972) can lead specifically to the ethyl 1,4-benzoxathian-2-carboxylate regioisomer. wiley.com

Enantioselective Synthesis and Stereochemical Resolution

Since the biological activity of chiral molecules often resides in a single enantiomer, obtaining enantiomerically pure forms of benoxathian analogues is critical. This can be achieved through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Stereochemical resolution is a widely employed method for separating enantiomers. biorxiv.org For the 1,4-benzoxathiane scaffold, a successful resolution strategy involves the formation of diastereomeric amides. researchgate.net The racemic mixture of a 1,4-benzoxathian-2-carboxylic acid can be converted into a pair of diastereomeric amides by reacting it with a chiral amine, such as (S)-1-phenylethylamine. wiley.com These resulting diastereomers possess different physical properties and can be separated using techniques like chromatography. Following separation, the individual diastereomers are hydrolyzed under acidic conditions to yield the enantiopure (R)- and (S)-1,4-benzoxathian-2-carboxylic acids. wiley.comresearchgate.net The absolute configuration of these enantiopure acids can be confirmed by reducing them to the corresponding known 2-hydroxymethyl-1,4-benzoxathiane derivatives and comparing their optical rotation values. wiley.com

Derivatization Strategies for Structural Modification

Derivatization of the core 1,4-benzoxathiane scaffold is essential for exploring the structure-activity relationships and optimizing biological activity. These modifications typically involve transforming the functional groups on the scaffold.

The carboxylic acid and ester functionalities, introduced during the initial synthesis, are versatile handles for a wide range of chemical transformations. For example, the ethyl ester of 1,4-benzoxathian-2-carboxylate can be readily converted into a variety of amides by reacting it with different primary or secondary amines. researchgate.net Furthermore, the carboxylic acid group can be reduced using reagents like lithium aluminium hydride (LiAlH4) to afford the corresponding primary alcohol, 2-hydroxymethyl-1,4-benzoxathiane. wiley.com This alcohol can then be further modified, for example, by converting it into an ether or an ester, allowing for the introduction of diverse structural motifs, such as the 2,6-dimethoxyphenoxyethylamino side chain characteristic of benoxathian itself.

Elucidation of Structure-Activity Relationships

The biological effect of benoxathian is defined by its interaction with adrenergic receptors, specifically its high affinity and selectivity for the α1-adrenoceptor subtype. wikipedia.orgwiley.com SAR studies have been crucial in deciphering the molecular features responsible for this pharmacological profile.

Impact of Substituent Modifications on Adrenoceptor Affinity and Selectivity

Benoxathian is recognized as a potent α1-adrenoceptor antagonist with a notable preference for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. uchile.clahajournals.org Its affinity for various adrenoceptor subtypes has been quantified in numerous studies, revealing a complex SAR profile. The affinity is often expressed as a pA2 or pKB value (the negative logarithm of the antagonist's molar concentration that produces a 2-fold shift in the agonist's concentration-response curve) or as a pKi value (the negative logarithm of the inhibition constant).

Studies on isolated rat tissues have demonstrated this selectivity. For instance, benoxathian exhibits a high pA2 value of 9.4 at the α1A-adrenoceptors of the rat vas deferens, while showing lower pA2 values of 7.60 at the α1B-adrenoceptors in rat spleen and 8.55 in rat aorta. researchgate.netjst.go.jp This indicates a significantly higher affinity for the α1A subtype. In radioligand binding assays using rat cerebral cortex, which contains both α1A and α1B subtypes, benoxathian displays biphasic competition curves against [3H]-prazosin, confirming its higher affinity for the α1A sites. uchile.cl

Benoxathian also shows some affinity for α2-adrenoceptors, though it is less potent than at α1A sites. It differentiates between α2-adrenoceptor subtypes, with a higher affinity for α2A-adrenoceptors (pKd = 7.4) than for α2D-adrenoceptors (pKd = 6.9). nih.gov

CompoundReceptor SubtypeTissue/SystemAffinity Value (pA₂/pKB/pKd)Reference
Benoxathianα1A-AdrenoceptorRat Vas Deferens9.4 researchgate.net
Benoxathianα1B-AdrenoceptorRat Spleen7.60 researchgate.net
Benoxathianα1-AdrenoceptorRat Thoracic Aorta8.55 jst.go.jp
Benoxathianα1-AdrenoceptorDog Carotid ArterySignificantly lower than in rat aorta jst.go.jp
Benoxathianα2A-AdrenoceptorRabbit Brain Cortex7.4 nih.gov
Benoxathianα2D-AdrenoceptorGuinea-Pig Brain Cortex6.9 nih.gov

Correlation Between Molecular Architecture and Biological Activity

Comparative studies with analogues have shed light on the importance of the benzoxathiane ring. When compared to its 1,4-benzodioxane (B1196944) analogue, WB 4101, benoxathian shows distinct patterns of selectivity. The replacement of the oxygen atom at position 4 of the dioxane ring with a sulfur atom to form the oxathiane ring is a critical modification. It is suggested that the oxygen at position 1 may engage in a donor-acceptor interaction with the receptor, while the atom at position 4 (oxygen or sulfur) plays a role in stabilizing the optimal conformation for binding. nih.gov Replacing the entire heterocyclic ring system with a simple phenyl or pyrrole (B145914) group leads to a dramatic decrease in antagonist activity, highlighting the essential role of the complete benzoxathiane/benzodioxane scaffold for high-affinity binding. nih.gov

Development of Related Chemical Entities and Probes

The versatility of the 1,4-benzoxathiane scaffold has led to its use in developing chemical entities beyond α1-adrenoceptor antagonists. The core structure has been identified as a key synthon in the synthesis of compounds with potential anticancer and antimicrobial activities. wiley.com For example, 2- and 3-substituted 2,3-dihydro-1,4-benzoxathianes linked to a 2,6-difluorobenzamide (B103285) moiety have been investigated as potential inhibitors of the bacterial cell division protein FtsZ. wiley.com

Furthermore, due to its well-characterized and subtype-selective binding profile, benoxathian itself serves as an important pharmacological tool or chemical probe. Researchers use benoxathian in both in vitro and in vivo experiments to identify and characterize α1-adrenoceptor subtypes in various tissues and to investigate their physiological roles. uchile.clnih.govjneurosci.org For instance, it has been used to demonstrate that the induction of Fos protein in certain neurons during morphine withdrawal does not require α1-adrenoceptor activation, helping to dissect complex neuronal signaling pathways. jneurosci.org This utility underscores the importance of developing selective ligands like benoxathian for advancing the understanding of receptor biology.

Advanced Analytical and Methodological Approaches in Benoxathian Hydrochloride Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in the pharmacological profiling of benoxathian (B1196792) hydrochloride, allowing for the determination of its affinity and selectivity for various receptor subtypes. These assays typically involve the use of a radiolabeled ligand, such as [3H]-prazosin, which binds to α1-adrenoceptors. nih.govuchile.clnih.govuchile.cl By measuring the displacement of the radioligand by increasing concentrations of unlabeled benoxathian, researchers can calculate its binding affinity (Ki).

Studies have consistently demonstrated that benoxathian exhibits a high affinity for α1A- and α1D-adrenoceptors, with a comparatively lower affinity for the α1B subtype. nih.govscbt.comscbt.comahajournals.org Competition binding experiments in rat cerebral cortex membranes, for instance, have shown that benoxathian displaces [3H]-prazosin binding in a manner that reveals two distinct binding sites, corresponding to the α1A and α1B subtypes. uchile.cluchile.cl These studies have established benoxathian as a valuable tool for differentiating between α1-adrenoceptor subtypes. ahajournals.orgahajournals.org The conformational flexibility of benoxathian allows it to adapt within the receptor's binding pocket, optimizing its engagement. scbt.com Its kinetic profile is characterized by a rapid association and a slower dissociation, which contributes to a sustained interaction with the receptor. scbt.com

Table 1: Binding Affinities (pKi) of Benoxathian at Cloned Human Adrenoceptor Subtypes

Adrenoceptor Subtype pKi
α1A 9.35
α1B 7.94
α1D High Affinity

Data sourced from studies utilizing [3H]-prazosin displacement assays. nih.govuchile.cluchile.cl

In Vitro Functional Assays (e.g., Tissue Bath Studies, Cell-Based Signaling Assays)

In vitro functional assays are crucial for understanding the physiological consequences of benoxathian's interaction with adrenoceptors. Tissue bath studies, for example, measure the contractile or relaxant responses of isolated tissues to various pharmacological agents.

In preparations of rat aorta, benoxathian has been shown to act as a competitive antagonist of noradrenaline-mediated contractions, which are primarily mediated by α1D-adrenoceptors. nih.gov Similarly, in the rat epididymal vas deferens and human prostate, benoxathian antagonizes contractions induced by noradrenaline, with functional affinity values (pA2) that are consistent with its binding affinity for the α1A-adrenoceptor subtype. ucl.ac.uk Some studies have also utilized helically cut strips of rat thoracic aorta to investigate the effects of α1-adrenoceptor antagonists on resting tone. nih.gov Benoxathian, along with WB4101, was found to not only inhibit the increase in resting tone induced by noradrenaline but also to block the response to noradrenaline in a calcium-free medium. nih.gov

Cell-based signaling assays provide a more mechanistic understanding of benoxathian's action. In human iPSC-derived cortical spheroids, benoxathian has been identified as a modulator of neural network activity. nih.govsemanticscholar.org Furthermore, in studies investigating the growth of small mouse cholangiocytes, benoxathian was shown to block the phenylephrine-stimulated nuclear translocation of the transcription factors NFAT2 and NFAT4. nih.gov This indicates an inhibition of the downstream signaling cascade initiated by α1-adrenergic receptor activation. nih.gov

Table 2: Functional Antagonist Activity of Benoxathian in Isolated Tissues

Tissue Agonist Receptor Subtype pA2/pKB
Rat Aorta Noradrenaline α1D 8.3
Rat Epididymal Vas Deferens Noradrenaline α1A Not specified
Human Prostate Noradrenaline α1A Not specified

pA2 and pKB values represent the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. nih.govucl.ac.uk

In Vivo Electrophysiological Techniques (e.g., Extracellular Unit Recording)

In vivo electrophysiological techniques, such as extracellular unit recording, allow for the study of benoxathian's effects on neuronal activity in the living brain. These methods involve the placement of microelectrodes in specific brain regions to record the action potentials of individual neurons. While specific studies focusing solely on benoxathian using this technique are not extensively detailed in the provided search results, the methodology is a standard approach for characterizing the effects of adrenoceptor antagonists on neuronal firing rates and patterns. researchgate.net The application of this technique would be valuable in understanding how benoxathian's antagonism of α1-adrenoceptors translates to changes in neuronal communication in circuits relevant to its physiological effects.

Microdialysis and Neurochemical Monitoring Techniques

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. This method has been employed to investigate the role of α1-adrenoceptors in mediating the effects of various drugs.

For instance, microdialysis studies have been conducted in the medial prefrontal cortex (mPFC) of rats to explore the effects of stress and antidepressants on norepinephrine (B1679862) levels. nih.gov In one such study, bilateral microinjections of benoxathian into the mPFC were used to investigate the involvement of α1-receptors in the cognitive-enhancing effects of the antidepressant desipramine. nih.gov Another study utilized in vivo microdialysis to show that the anorectic effect of phenylpropanolamine in rats is reversed by the injection of benoxathian into the paraventricular nucleus, suggesting an α1-adrenoceptor-mediated mechanism. glpbio.com Furthermore, research on the effects of antidepressants on serotonin (B10506) release in rat raphe slice cultures has shown that the augmentation of serotonin release by milnacipran (B1663801) is partially attenuated by benoxathian. oup.com These studies highlight the utility of microdialysis in elucidating the neurochemical mechanisms underlying the behavioral and physiological effects of benoxathian.

Molecular and Cell Biology Techniques (e.g., Immunofluorescence for Protein Translocation, DNA-Binding Activity Assays)

Molecular and cell biology techniques provide critical insights into the subcellular actions of benoxathian. Immunofluorescence microscopy, for example, allows for the visualization of protein localization within cells.

A notable application of this technique in benoxathian research is the demonstration of its ability to block the phenylephrine-induced nuclear translocation of NFAT2 and NFAT4 in small mouse cholangiocytes. nih.gov This finding directly implicates α1-adrenoceptor signaling in the regulation of these transcription factors. nih.gov Following this, DNA-binding activity assays, such as the electrophoretic mobility shift assay (EMSA), can be used to confirm that the inhibition of nuclear translocation leads to a decrease in the DNA-binding activity of these transcription factors. nih.gov In other research, immunofluorescence has been used to assess the expression of mature oligodendrocyte markers after treatment with various compounds, including benoxathian, in oligodendrocyte precursor cells. google.com

Emerging Research Frontiers and Translational Implications

Exploration of Novel Therapeutic Research Avenues

The therapeutic potential of α1-adrenoceptor antagonists is expanding beyond their traditional use in hypertension and benign prostatic hyperplasia nih.govwikipedia.orgmayoclinic.org. Research into compounds like Benoxathian (B1196792) hydrochloride is paving the way for novel applications in a variety of conditions.

One of the early and specific research avenues for Benoxathian was its potential role in appetite regulation. A notable preclinical study demonstrated that Benoxathian hydrochloride could effectively reverse anorexia induced by phenylpropanolamine in rats. This finding suggested a role for α1-adrenoceptors in the modulation of feeding behavior and opened the door for investigating its utility in eating disorders.

More recently, the broader class of α1-adrenoceptor antagonists has been explored for its potential in neurological and psychiatric disorders. Given the distribution of α1-adrenoceptors in the central nervous system, there is growing interest in their role in conditions such as post-traumatic stress disorder (PTSD), anxiety, and depression wikipedia.org. The ability of these antagonists to modulate noradrenergic signaling makes them attractive candidates for further investigation in these areas. While specific studies on this compound in these conditions are limited, its selective α1-antagonist profile makes it a relevant molecule for future research in this domain.

Furthermore, the cardiovascular implications of α1-adrenoceptor blockade continue to be an active area of research. Beyond blood pressure regulation, studies are exploring the effects of these antagonists on heart failure and other cardiovascular pathologies nih.gov. The development of more subtype-selective antagonists is crucial for minimizing side effects and targeting specific cardiovascular mechanisms nih.govnih.gov.

The table below summarizes potential novel therapeutic avenues for α1-adrenoceptor antagonists like this compound, based on preclinical and clinical research into this class of compounds.

Therapeutic AreaPotential ApplicationRationale
Metabolic Disorders Treatment of certain types of anorexiaModulation of central α1-adrenoceptors involved in appetite control.
Neurological Disorders Management of PTSD, anxiety, and depressionAttenuation of excessive noradrenergic signaling in the central nervous system. wikipedia.org
Cardiovascular Diseases Adjunctive therapy in heart failureModulation of cardiac and vascular smooth muscle tone. nih.gov
Urological Conditions Treatment of lower urinary tract symptomsRelaxation of smooth muscle in the prostate and bladder neck. nih.gov

Development of Advanced Pharmacological Tools

Selective α1-adrenoceptor antagonists like this compound are invaluable as pharmacological tools for dissecting the physiological and pathological roles of the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). The existence of these subtypes, each with distinct tissue distribution and physiological functions, necessitates the use of highly selective ligands to elucidate their individual contributions amegroups.cn.

This compound's selectivity for the α1-adrenoceptor makes it a useful probe for in vitro and in vivo studies aimed at understanding the specific functions of this receptor. By blocking the α1-adrenoceptor, researchers can investigate its role in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and metabolic regulation.

The development of even more subtype-selective antagonists remains a key goal in adrenergic pharmacology nih.govamegroups.cn. These advanced tools will enable a more precise understanding of the roles of each α1-adrenoceptor subtype in health and disease, which can, in turn, lead to the development of more targeted and effective therapies with fewer side effects. The quest for such compounds is a significant frontier in medicinal chemistry and pharmacology.

The following table highlights the utility of selective α1-adrenoceptor antagonists as research tools.

Research ApplicationUtility of Selective Antagonists
Receptor Subtype Characterization Differentiating the pharmacological and functional properties of α1A, α1B, and α1D subtypes. amegroups.cn
Signal Transduction Studies Investigating the downstream signaling pathways activated by specific α1-adrenoceptor subtypes.
In Vivo Functional Studies Elucidating the physiological roles of α1-adrenoceptors in various organ systems in animal models.
Drug Discovery Serving as lead compounds for the development of new therapeutic agents with improved selectivity and efficacy. nih.gov

Interdisciplinary Research Integrating this compound Studies

The study of α1-adrenoceptor antagonists such as this compound inherently fosters interdisciplinary research, bridging pharmacology with other scientific disciplines.

Pharmacology and Neuroscience: The investigation of this compound's effects on the central nervous system, particularly in the context of appetite control and potentially mood disorders, represents a strong intersection between pharmacology and neuroscience. Understanding how this compound modulates neural circuits involved in these behaviors requires a combination of pharmacological techniques and neuroscientific approaches, such as neuroimaging and electrophysiology.

Pharmacology and Cardiovascular Physiology: The cardiovascular effects of α1-adrenoceptor antagonists are a cornerstone of their clinical use and a major area of research. Studies in this area integrate pharmacological principles with cardiovascular physiology to understand the impact of these drugs on blood pressure, heart rate, and vascular tone.

Medicinal Chemistry and Molecular Pharmacology: The design and synthesis of novel α1-adrenoceptor antagonists with enhanced subtype selectivity is a collaborative effort between medicinal chemists and molecular pharmacologists. Medicinal chemists work on designing and creating new molecules, while molecular pharmacologists evaluate their binding affinities and functional activities at the different receptor subtypes.

Unresolved Questions and Future Directions in Adrenoceptor Antagonist Research

Despite significant advances, several unresolved questions and exciting future directions remain in the field of adrenoceptor antagonist research. These will likely guide the future investigation of compounds like this compound.

One of the primary goals is the development of antagonists with even greater subtype selectivity nih.govamegroups.cn. While compounds with some degree of selectivity exist, truly subtype-specific antagonists would be powerful tools for both research and therapy. This would allow for the precise targeting of α1-adrenoceptor subtypes involved in specific diseases, thereby maximizing therapeutic benefit and minimizing off-target effects.

Another key area of future research is to fully elucidate the roles of the different α1-adrenoceptor subtypes in various physiological and pathological conditions. While the α1A subtype is well-established in the context of benign prostatic hyperplasia, the specific functions of the α1B and α1D subtypes are less clear amegroups.cn. Further research using advanced pharmacological tools and genetically modified animal models is needed to unravel their precise roles.

The potential for repurposing existing α1-adrenoceptor antagonists for new therapeutic indications is also a promising avenue of investigation. As our understanding of the diverse roles of α1-adrenoceptors grows, so too will the opportunities to explore the use of antagonists like this compound in a wider range of diseases.

Finally, a deeper understanding of the molecular mechanisms underlying α1-adrenoceptor signaling and regulation is crucial. This includes investigating receptor dimerization, interactions with other proteins, and the intricacies of their downstream signaling cascades amegroups.cn. Such knowledge will be fundamental for the rational design of the next generation of adrenoceptor-targeting drugs.

Q & A

How does benoxathian hydrochloride function as a selective α1-adrenergic receptor antagonist in neuronal activation studies?

This compound selectively blocks α1-adrenergic receptors, enabling researchers to dissect adrenergic signaling pathways in neuronal circuits. For example, in studies on supraoptic nucleus (SON) neurons, benoxathian was microinjected to inhibit α1-mediated noradrenergic input, revealing its role in oxytocin and vasopressin release . Methodologically, combining intravenous administration with electrophysiological recordings (e.g., identifying SON neuron firing patterns) and plasma hormone assays (e.g., radioimmunoassay for oxytocin) validates its receptor-specific effects.

What experimental designs are optimal for assessing benoxathian’s receptor subtype selectivity in binding assays?

Advanced binding assays require saturation and displacement studies using radiolabeled ligands like [³H]-prazosin. Benoxathian’s biphasic displacement curves in rat cerebral cortex membranes suggest affinity for multiple α1-adrenoceptor subtypes. To resolve this, use nonlinear regression analysis (e.g., LIGAND software) to calculate dissociation constants (Kd) and differentiate high- vs. low-affinity binding sites. Pretreatment with irreversible antagonists like chloroethylclonidine (CEC) can isolate residual receptor populations, confirming subtype specificity .

How should researchers address contradictory data on benoxathian’s efficacy across different in vivo pain models?

In neuropathic pain studies, benoxathian’s efficacy varies depending on the neural pathway. For instance, microinjection into the medial prefrontal cortex (mPFC) alleviates mechanical hypersensitivity via α1-adrenoceptor blockade in noradrenergic pathways, while other models may show limited effects. To reconcile discrepancies:

  • Standardize dosing (e.g., 10–50 µg/µL in stereotaxic injections).
  • Validate receptor engagement using immunohistochemistry (e.g., post-treatment α1-receptor density in target regions).
  • Employ crossover experimental designs to control for inter-animal variability .

What are the critical controls for benoxathian studies in live animal electrophysiology?

Key controls include:

  • Vehicle controls : Administer the solvent (e.g., saline or DMSO) to isolate drug-specific effects.
  • Receptor specificity controls : Co-administer non-selective α-blockers (e.g., prazosin) to confirm α1-subtype involvement.
  • Baseline neuronal activity : Record pre-injection firing patterns (e.g., oxytocin neurons exhibit continuous firing vs. vasopressin neurons’ phasic bursts) to contextualize post-treatment changes .

How can researchers optimize benoxathian’s stability in solution for chronic administration studies?

This compound is prone to degradation in aqueous solutions. Best practices include:

  • Preparing fresh stock solutions in deoxygenated buffers (e.g., phosphate-buffered saline, pH 7.4).
  • Storing aliquots at −80°C in amber vials to prevent light-induced degradation.
  • Validating potency via periodic HPLC analysis or functional assays (e.g., receptor binding capacity) over the study duration .

What methodological pitfalls arise when interpreting benoxathian’s biphasic receptor binding data?

Biphasic displacement curves (e.g., in competition with [³H]-prazosin) may reflect heterogeneous receptor populations or allosteric modulation. To avoid misinterpretation:

  • Use Schild analysis to confirm competitive antagonism.
  • Cross-validate with knockout models or siRNA targeting specific α1-subtypes (e.g., α1A vs. α1B).
  • Replicate findings across multiple tissue preparations (e.g., cerebral cortex vs. vas deferens) to assess tissue-dependent selectivity .

How does benoxathian compare to other α1-antagonists in functional assays of adrenergic signaling?

Unlike non-subtype-selective antagonists (e.g., prazosin), benoxathian shows preferential affinity for α1A-adrenoceptors, as evidenced by its lower IC50 in tissues rich in this subtype (e.g., rat hippocampus). Comparative studies should include:

  • Functional assays : Measure contraction responses in isolated tissues (e.g., epididymal vas deferens).
  • Binding kinetics : Compare association/dissociation rates using surface plasmon resonance (SPR).
  • In vivo specificity : Pair with selective agonists (e.g., phenylephrine for α1-subtypes) to map receptor contributions .

What are the ethical and technical considerations for dose-ranging studies of benoxathian in rodents?

  • Ethical : Adhere to the 3Rs (Replacement, Reduction, Refinement) by using pilot studies to minimize animal numbers.
  • Technical : Employ pharmacokinetic profiling (e.g., LC-MS/MS) to correlate plasma concentrations with receptor occupancy.
  • Safety : Monitor for off-target effects (e.g., hypotension) via telemetry or non-invasive tail-cuff measurements during chronic dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.